molecular formula C21H17N5O4 B3019388 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1202976-59-7

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B3019388
CAS No.: 1202976-59-7
M. Wt: 403.398
InChI Key: CPXPVRBTOKYLJV-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule is built on a complex tricyclic system featuring a fused pyrazolopyridine core, a furan ring, and a phenylisoxazole carboxamide group. This specific architecture is characteristic of compounds investigated as key intermediates or active scaffolds in medicinal chemistry . The molecular framework of this chemical suggests its potential utility in the discovery and development of new therapeutic agents. Researchers may explore its application as a protein kinase inhibitor, given that related pyrazolopyridine derivatives are known to exhibit significant biological activity in various assay systems. The integration of the 5-phenylisoxazole moiety, a privileged structure in drug design, further enhances its value for structure-activity relationship (SAR) studies, particularly in optimizing potency and selectivity for specific biological targets . This product is offered as a high-quality building block for scientists working in hit-to-lead optimization and for the synthesis of more complex bioactive molecules. It is supplied with comprehensive analytical data to ensure identity and purity. Important Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-26-20-18(13(10-17(27)22-20)15-8-5-9-29-15)19(24-26)23-21(28)14-11-16(30-25-14)12-6-3-2-4-7-12/h2-9,11,13H,10H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXPVRBTOKYLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects based on current research findings.

Structural Overview

The compound's molecular formula is C21H17N5O4, with a molecular weight of 403.398 g/mol. It features a fused pyrazolo[3,4-b]pyridine structure linked to a phenylisoxazole moiety, which contributes to its diverse biological interactions.

Property Value
Molecular Formula C21H17N5O4
Molecular Weight 403.398 g/mol
Purity Typically 95%

Synthesis

The synthesis of this compound involves several steps that typically include the condensation of furan derivatives with pyrazole and isoxazole moieties. The synthetic pathways are crucial for obtaining the desired purity and yield. Techniques such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance efficiency and reduce reaction times.

Biological Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a range of biological activities including:

  • Anticancer Properties : Compounds containing the pyrazolo[3,4-b]pyridine nucleus have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in cervical (HeLa) and prostate (DU 205) cancer models .
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity by modulating inflammatory pathways. The presence of multiple functional groups allows these compounds to interact with various biological targets involved in inflammation .
  • Antimicrobial and Antiviral Activity : The structural features of this compound suggest potential antimicrobial and antiviral properties. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and viral replication .

Case Studies

  • Cytotoxic Activity Against Cancer Cells : In a study examining the effects of similar compounds on cancer cell lines, it was found that certain derivatives caused G2/M cell cycle arrest and apoptosis in tumor cells. This mechanism was attributed to the activation of caspase pathways .
  • Anti-inflammatory Mechanisms : Another study highlighted the anti-inflammatory effects observed in animal models treated with pyrazolo[3,4-b]pyridine derivatives, where significant reductions in pro-inflammatory cytokines were recorded .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and three analogs (Figure 1):

Compound Name Core Structure Carboxamide Substituent Molecular Weight Key Features Reference
Target Compound Pyrazolo[3,4-b]pyridine 5-Phenylisoxazole-3-carboxamide ~403.4 Furan-2-yl substitution; potential kinase inhibition -
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide Pyrazolo[3,4-b]pyridine 1H-Indole-3-carboxamide 375.4 Indole substituent may increase lipophilicity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide 1,3,5-Triazin 5-Phenylisoxazole-3-carboxamide 380.4 Methoxy-pyrrolidinyl-triazine core; enhanced solubility
5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide Thiazolo[5,4-c]pyridine 5-Phenylisoxazole-3-carboxamide 394.4 Methylsulfonyl group improves metabolic stability; sulfur enhances π-stacking

Structural and Functional Analysis:

Core Heterocycle Differences The pyrazolo[3,4-b]pyridine core in the target compound and its indole analog () offers rigidity and planar geometry, favoring interactions with ATP-binding pockets in kinases. The 1,3,5-triazin core in introduces a polar, electron-deficient ring, which may enhance solubility but reduce membrane permeability.

Carboxamide Substituent Variations The 5-phenylisoxazole-3-carboxamide group (target compound, ) provides a planar aromatic system with a hydrogen-bond acceptor (isoxazole oxygen), aiding in target engagement.

Functional Group Impact

  • The furan-2-yl group in the target compound and enhances electron density, promoting interactions with hydrophobic pockets.
  • The methylsulfonyl group in improves metabolic stability by resisting oxidative degradation.

Research Implications

  • However, the lack of methylsulfonyl or polar triazine groups may limit solubility compared to and .
  • Analog-Specific Advantages :
    • The indole analog () may exhibit better blood-brain barrier penetration due to increased lipophilicity.
    • The triazine analog () could serve as a water-soluble prodrug candidate.

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